1-(4-Pyridinecarbonyl)-4-benzoylthiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

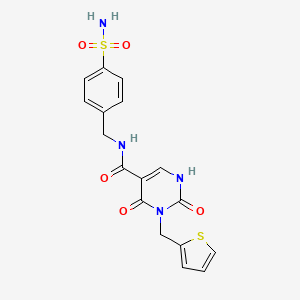

The compound is a derivative of pyridinecarbonyl and benzoylthiosemicarbazide . Pyridinecarbonyl compounds are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related study discusses the tautomerism of 1-(2-, 3- and 4-pyridinecarbonyl)-4-substituted thiosemicarbazide derivatives . The synthesis of these compounds involved NMR spectroscopy, IR, and X-ray analysis, as well as quantum-chemical calculations .Molecular Structure Analysis

The molecular structure of related compounds was studied using NMR spectroscopy, IR, and X-ray analysis, as well as quantum-chemical calculations . The tautomer containing both carbonyl and thione groups was found to be the most stable .Chemical Reactions Analysis

Tautomerism, a form of isomerism where compounds can quickly change their structure depending on conditions, was observed in related compounds . This phenomenon is important when designing biologically active molecules .Applications De Recherche Scientifique

Molecular Docking and Antimicrobial Activity

1-(4-Pyridinecarbonyl)-4-benzoylthiosemicarbazide and its derivatives have been synthesized and explored for various applications in scientific research, particularly in the synthesis of novel compounds with potential biological activities. A study demonstrated the synthesis of novel pyridine and fused pyridine derivatives, highlighting their in silico molecular docking screenings towards GlcN-6-P synthase and revealing moderate to good binding energies. This suggests potential applications in drug discovery and molecular biology. Moreover, these compounds exhibited antimicrobial and antioxidant activity, indicating their relevance in developing new antimicrobial agents (Flefel et al., 2018).

Synthesis and Characterization for Antimicrobial Evaluation

Another research focus is the synthesis and characterization of novel compounds for antimicrobial evaluation. A study described the synthesis of 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, further assessing their in vitro antibacterial and antifungal activity properties. These findings contribute to the field of medicinal chemistry, offering insights into the development of new therapeutic agents (Elgemeie et al., 2017).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of synthesized compounds from this compound derivatives have also been a significant area of research. Studies have shown that these compounds possess promising biological activity against various microbial species, contributing to the search for new antimicrobial and antioxidant agents. This underscores the importance of these derivatives in pharmaceutical research and their potential in developing novel therapeutic and preventive solutions (Singh & Singh, 2012).

Heterocyclic Synthesis and Biological Activity

The capacity of this compound for heterocyclic synthesis has been explored, leading to the creation of various derivatives with potential biological activities. These activities range from antimicrobial to anticancer properties, showcasing the compound's versatility and utility in synthetic and medicinal chemistry. The synthesis of such heterocycles opens avenues for further research into their mechanisms of action and applications in disease treatment and prevention (Bondock et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds such as 22-(4-pyridinecarbonyl) jorunnamycin a have been shown to interact with molecules in the mitogen-activated protein kinase (mapk) signaling pathway . These targets play a crucial role in regulating cell functions, including growth, differentiation, and apoptosis .

Mode of Action

For instance, related compounds have been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells .

Biochemical Pathways

The compound may affect the MAPK signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis

Result of Action

Related compounds have been shown to induce apoptosis in nsclc cells . This suggests that the compound could potentially have cytotoxic effects.

Propriétés

IUPAC Name |

N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-12(10-4-2-1-3-5-10)16-14(21)18-17-13(20)11-6-8-15-9-7-11/h1-9H,(H,17,20)(H2,16,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFCLBUPXVZSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2925232.png)

![1-(2-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2925233.png)

![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)

![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2925249.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2925253.png)